Cas no 51570-78-6 (1(3H)-Isobenzofuranone,3-(4-methylphenyl)-3-phenyl-)
51570-78-6 structure
Product Name:1(3H)-Isobenzofuranone,3-(4-methylphenyl)-3-phenyl-
CAS-nummer:51570-78-6
MF:C21H16O2
MW:300.350545883179
CID:385089
PubChem ID:290609
Update Time:2025-04-19
1(3H)-Isobenzofuranone,3-(4-methylphenyl)-3-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1(3H)-Isobenzofuranone,3-(4-methylphenyl)-3-phenyl-
- 3-(4-methylphenyl)-3-phenyl-2-benzofuran-1-one
- 3-(4-methylphenyl)-3-phenyl-2-benzofuran-1(3h)-one
- AC1L6E4K
- AC1Q6HDW
- AG-K-16844
- AR-1E7089
- CTK4J4482
- NSC154671
- NSC-154671
- DTXSID40302853
- 51570-78-6
-
- Inchi: 1S/C21H16O2/c1-15-11-13-17(14-12-15)21(16-7-3-2-4-8-16)19-10-6-5-9-18(19)20(22)23-21/h2-14H,1H3
- InChI-sleutel: SJKXFJMFSUITOL-UHFFFAOYSA-N
- LACHT: O1C(C2C=CC=CC=2C1(C1C=CC=CC=1)C1C=CC(C)=CC=1)=O
Berekende eigenschappen
- Exacte massa: 300.11500
- Monoisotopische massa: 300.115
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 2
- Complexiteit: 431
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.7
- Topologisch pooloppervlak: 26.3Ų
Experimentele eigenschappen
- Dichtheid: 1.205
- Kookpunt: 467.9°Cat760mmHg
- Vlampunt: 198.1°C
- Brekindex: 1.634
- PSA: 26.30000
- LogboekP: 4.45730
1(3H)-Isobenzofuranone,3-(4-methylphenyl)-3-phenyl- Gerelateerde literatuur
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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